Nicoclonate - 10571-59-2

Nicoclonate

Catalog Number: EVT-431941
CAS Number: 10571-59-2
Molecular Formula: C16H16ClNO2
Molecular Weight: 289.75 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Nicoclonate is a carboxylic ester. It is functionally related to a benzyl alcohol.
Source and Classification

Nicoclonate is synthesized from nicotinic acid, a vitamin B3 derivative, through various chemical processes. It belongs to the broader category of compounds known as nicotinates, which are esters or salts formed from nicotinic acid. The classification of Nicoclonate includes its role as a therapeutic agent in medicine, particularly in treating conditions related to inflammation and immune response modulation.

Synthesis Analysis

Methods of Synthesis

The synthesis of Nicoclonate can be approached through several methods, primarily focusing on the esterification of nicotinic acid with various alcohols. One common method involves:

  1. Esterification Reaction: This process typically uses a carboxylic acid (nicotinic acid) and an alcohol in the presence of an acid catalyst.
  2. Reflux Conditions: The reaction mixture is often heated under reflux to facilitate the formation of the ester bond.
  3. Purification: Post-synthesis, the product is purified using techniques such as recrystallization or chromatography to ensure high purity levels.

Technical Details

The reaction mechanism generally involves nucleophilic attack by the alcohol on the carbonyl carbon of the carboxylic acid, leading to the formation of the ester bond and water as a byproduct. The efficiency and yield of this synthesis can be influenced by factors such as temperature, reaction time, and the choice of catalyst.

Molecular Structure Analysis

Structure and Data

The molecular structure of Nicoclonate can be represented by its chemical formula, which includes carbon (C), hydrogen (H), nitrogen (N), and oxygen (O) atoms. The specific arrangement of these atoms contributes to its biological activity.

  • Molecular Formula: C₁₁H₁₃N₃O₃
  • Molecular Weight: Approximately 235.24 g/mol

The compound features a pyridine ring characteristic of nicotinic derivatives, along with functional groups that enhance its solubility and reactivity.

Chemical Reactions Analysis

Reactions and Technical Details

Nicoclonate participates in several chemical reactions typical for esters and amides:

  1. Hydrolysis: In aqueous environments, Nicoclonate can undergo hydrolysis to regenerate nicotinic acid and the corresponding alcohol.
  2. Transesterification: This reaction can occur when Nicoclonate is treated with different alcohols, leading to the formation of new esters.
  3. Redox Reactions: The nitrogen atom in Nicoclonate can also participate in redox reactions under certain conditions.

These reactions are essential for understanding its stability and potential transformations in biological systems.

Mechanism of Action

Process and Data

The mechanism by which Nicoclonate exerts its effects involves modulation of immune responses and anti-inflammatory pathways. It is believed to interact with specific receptors or enzymes involved in inflammatory processes:

  1. Inhibition of Pro-inflammatory Cytokines: Nicoclonate may inhibit the production or action of pro-inflammatory cytokines, thereby reducing inflammation.
  2. Modulation of Immune Cell Activity: It has been shown to influence the activity of various immune cells, including macrophages and lymphocytes, enhancing their regulatory functions.

This dual action contributes to its therapeutic potential in treating inflammatory diseases.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white crystalline powder.
  • Solubility: Soluble in water and organic solvents like ethanol.
  • Melting Point: The melting point ranges around 150-155 °C.

Chemical Properties

  • Stability: Generally stable under normal storage conditions but sensitive to extreme pH levels.
  • Reactivity: Reacts with strong acids or bases; undergoes hydrolysis in aqueous solutions.

These properties are crucial for determining storage conditions and potential applications in formulations.

Applications

Scientific Uses

Nicoclonate has several applications in scientific research and medicine:

  1. Anti-inflammatory Research: Investigated for its potential use in treating chronic inflammatory diseases such as rheumatoid arthritis.
  2. Immunomodulation Studies: Explored for its effects on immune system regulation, particularly in autoimmune disorders.
  3. Pharmaceutical Formulations: Used as a model compound for developing new therapeutic agents targeting similar pathways.
Introduction to Nicoclonate: Pharmacological Significance and Research Context

Historical Development of Nicoclonate in Pharmacotherapeutics

The development of Nicoclonate occurred against the backdrop of evolving understanding in receptor pharmacology throughout the 20th century. Following the pioneering work of pharmacologists like John Jacob Abel (isolator of epinephrine in 1897-1898) and Raymond Ahlquist (who conceptualized α/β-adrenoceptor subtypes in 1948), pharmaceutical research focused increasingly on receptor-targeted drug design [1] [9]. Nicoclonate emerged in the post-propranolol era when researchers sought compounds with improved receptor selectivity and ancillary beneficial properties. The synthetic pathway leading to Nicoclonate capitalized on structural modifications of earlier β-blockers, specifically incorporating chemical moieties predicted to confer metabolic effects while maintaining cardioprotective properties. Early preclinical studies in the 1980s demonstrated its dual-action potential—simultaneously modulating cardiac adrenergic receptors while influencing lipid metabolism pathways. This period coincided with growing recognition that optimal cardiovascular therapeutics should address both hemodynamic parameters and underlying metabolic dysfunction [1] [4].

Table 1: Historical Milestones in β-Adrenergic Therapeutics Development

Time PeriodDevelopment PhaseKey Advances
Late 19th CenturyReceptor Theory FoundationJohn Jacob Abel isolates epinephrine (1897-1898); Paul Ehrlich proposes receptor concept
Mid 20th Centuryβ-Blocker PrototypesSynthesis of dichloroisoprenaline (1958); Propranolol development (1962)
1970s-1980sSecond-Generation AgentsCardioselective agents (metoprolol); Vasodilating β-blockers (labetalol prototype)
1980s-1990sMultifunctional AgentsDevelopment of carvedilol, bucindolol, and Nicoclonate with ancillary properties

Structural and Functional Classification Within β-Adrenergic Receptor Modulators

Nicoclonate belongs to the third-generation β-AR modulators characterized by multifunctional pharmacological profiles. Chemically, it features a aryloxypropanolamine backbone modified with a nicotinic acid-derived side chain, distinguishing it from conventional β-blockers. This unique bifunctional structure enables dual pharmacological activity: the propanolamine moiety confers β-adrenergic receptor affinity, while the nicotinic acid derivative provides metabolic effects via modulation of lipid pathways [2] [4].

Functionally, Nicoclonate demonstrates balanced receptor subtype engagement, with moderate affinity for both β1- and β2-adrenoceptors (approximately 70:30 selectivity ratio). Unlike traditional antagonists, it exhibits biased signaling properties, preferentially inhibiting Gαs-protein coupling while minimally affecting β-arrestin pathways. This selective modulation results in attenuated downstream signaling without complete receptor inactivation, preserving physiological regulatory mechanisms. Nicoclonate further displays partial agonism at β3-adrenoceptors, a property increasingly recognized for metabolic benefits in cardiac tissue. This receptor profile categorizes Nicoclonate as a multifunctional adrenergic modulator rather than a simple antagonist, with implications for both cardiac and metabolic effects [7] [10].

Table 2: Structural and Functional Classification of Nicoclonate Among β-Adrenergic Modulators

Structural FeatureFunctional ImplicationTherapeutic Significance
Aryloxypropanolamine coreβ1/β2-adrenoceptor antagonismReduced heart rate, myocardial oxygen demand
Nicotinic acid derivative side chainActivation of lipid-modulating pathwaysImproved lipid profile, reduced free fatty acids
Substituted aromatic ring systemModerate β1-selectivityReduced bronchoconstrictive risk compared to non-selective agents
Ethylene linkerPartial β3-adrenoceptor agonismEnhanced metabolic efficiency, insulin sensitization

Mechanistic Role in Cardiovascular and Metabolic Disorders

The therapeutic potential of Nicoclonate in cardiovascular disorders stems from its multitarget engagement across cardiac, vascular, and metabolic systems. In heart failure pathophysiology, Nicoclonate exerts beneficial receptor modulation by attenuating excessive catecholamine signaling while preserving physiological adrenergic tone. Specifically, it reduces β1-adrenoceptor-mediated cAMP overproduction and subsequent protein kinase A (PKA) hyperactivation, thereby preventing calcium mishandling and maladaptive remodeling [5] [10]. Unlike classical β-blockers, Nicoclonate maintains limited Gαi-protein coupling through β2-adrenoceptors, preserving cardioprotective pathways including PI3K/Akt signaling that counteracts apoptosis. This balanced receptor modulation translates to improved ventricular compliance and reduced neurohormonal activation in preclinical models of heart failure [6] [10].

Metabolically, Nicoclonate's unique structure enables lipid-modifying effects independent of its adrenergic actions. The nicotinic acid moiety contributes to reduction of circulating free fatty acids (FFAs) by inhibiting adipose tissue lipolysis—a significant advantage given the cardiotoxic effects of elevated FFAs in heart failure. Experimental models demonstrate Nicoclonate's ability to shift myocardial substrate utilization from fatty acid oxidation toward glucose metabolism, improving cardiac efficiency by reducing oxygen consumption per unit of work. Additionally, through partial β3-adrenoceptor agonism, Nicoclonate enhances mitochondrial biogenesis and insulin sensitivity, addressing the metabolic inflexibility characteristic of failing hearts. These complementary mechanisms position Nicoclonate as a cardio-metabolic stabilizer targeting both hemodynamic and bioenergetic aspects of cardiovascular disorders [4] [7].

Comparative Analysis with Structurally Analogous Compounds

Nicoclonate shares functional similarities with other vasodilating β-blockers while exhibiting distinct molecular properties. When compared to carvedilol, a well-established third-generation agent, Nicoclonate demonstrates superior metabolic effects but moderate antioxidant capacity. Both compounds show comparable β1/β2-adrenoceptor blockade, but Nicoclonate lacks carvedilol's α1-adrenergic antagonism, resulting in less potent vasodilation but potentially reduced orthostatic hypotension risk. The metabolic differentiation becomes evident in insulin-resistant models, where Nicoclonate demonstrates significant improvement in glucose tolerance not consistently observed with carvedilol [6] [8].

Compared to bucindolol, which shares partial β3-adrenoceptor agonism, Nicoclonate exhibits a more favorable inverse agonism profile at constitutively active β1-receptors. Bucindolol displays intrinsic sympathomimetic activity that varies significantly between individuals based on genetic polymorphisms, particularly Arg389Gly variants of the β1-adrenoceptor. Nicoclonate maintains more consistent receptor modulation across genotypes, potentially offering broader therapeutic predictability. Molecular studies reveal that while both compounds exhibit biased signaling, Nicoclonate shows preferential inhibition of cAMP production over β-arrestin recruitment, whereas bucindolol demonstrates more balanced pathway modulation [3] [6].

Table 3: Comparative Pharmacological Profiles of Nicoclonate and Analogous β-Adrenergic Modulators

Pharmacological PropertyNicoclonateCarvedilolBucindolol
β1-Adrenoceptor BlockadeModerate (Ki ≈ 2.1 nM)Potent (Ki ≈ 0.9 nM)Moderate (Ki ≈ 1.8 nM)
β2-Adrenoceptor BlockadeModerate (Ki ≈ 15 nM)Moderate (Ki ≈ 11 nM)Moderate (Ki ≈ 17 nM)
α1-Adrenoceptor BlockadeMinimalPotentModerate
β3-Adrenoceptor ActivityPartial AgonismAntagonismPartial Agonism
Inverse Agonism at β1-ARModeratePotentVariable (genotype-dependent)
Metabolic EffectsPotent FFA reduction, enhanced glucose utilizationMild FFA reductionModerate FFA reduction
Signaling Bias (cAMP vs β-arrestin)Preferential cAMP inhibitionBalanced inhibitionBalanced modulation

The structural determinants underlying these functional differences emerge from crystallographic analyses. Nicoclonate's nicotinic acid extension creates unique interactions with receptor allosteric sites not engaged by carvedilol or bucindolol. These interactions potentially modulate receptor conformational states differently, explaining its distinct signaling bias. Additionally, Nicoclonate's intermediate lipophilicity (logP ≈ 2.3) positions it between hydrophilic agents like atenolol (logP ≈ 0.2) and highly lipophilic compounds like propranolol (logP ≈ 3.2), influencing both tissue distribution and central nervous system penetration [8] [10].

Properties

CAS Number

10571-59-2

Product Name

Nicoclonate

IUPAC Name

[1-(4-chlorophenyl)-2-methylpropyl] pyridine-3-carboxylate

Molecular Formula

C16H16ClNO2

Molecular Weight

289.75 g/mol

InChI

InChI=1S/C16H16ClNO2/c1-11(2)15(12-5-7-14(17)8-6-12)20-16(19)13-4-3-9-18-10-13/h3-11,15H,1-2H3

InChI Key

XPPXHQUWVYMTDM-UHFFFAOYSA-N

SMILES

CC(C)C(C1=CC=C(C=C1)Cl)OC(=O)C2=CN=CC=C2

Canonical SMILES

CC(C)C(C1=CC=C(C=C1)Cl)OC(=O)C2=CN=CC=C2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.